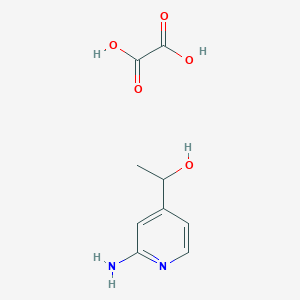

1-(2-Amino-pyridin-4-YL)-ethanol oxalate

説明

1-(2-Amino-pyridin-4-YL)-ethanol oxalate is a useful research compound. Its molecular formula is C9H12N2O5 and its molecular weight is 228.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is structurally similar to 2-amino-4-methylpyridine, which is known to inhibit the activity of inducible no synthase (inos) isolated from mouse raw 2647 cells in vitro . This suggests that 1-(2-Amino-pyridin-4-YL)-ethanol oxalate may also interact with similar targets.

Mode of Action

2-Amino-4-methylpyridine acts as a ligand and forms methoxo-bridged copper (II) complexes .

Biochemical Pathways

Given its potential role as an inos inhibitor, it may impact the nitric oxide synthesis pathway .

Result of Action

If it acts similarly to 2-amino-4-methylpyridine, it may inhibit the activity of inos, potentially reducing the production of nitric oxide .

生化学分析

Biochemical Properties

1-(2-Amino-pyridin-4-YL)-ethanol oxalate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand, forming complexes with metal ions such as copper. These complexes can inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a critical signaling molecule in many physiological processes . The interaction between this compound and iNOS highlights its potential as a modulator of enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with iNOS can lead to altered nitric oxide levels, impacting processes such as inflammation and immune response . Additionally, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions and inhibiting or activating enzymes. The inhibition of iNOS by this compound involves binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . This mechanism of action underscores the compound’s potential as a therapeutic agent targeting enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, necessitating careful monitoring of its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Understanding the dosage thresholds and toxicological profile of this compound is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with iNOS, for example, affects the production of nitric oxide, a key metabolite in cellular signaling . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its delivery and efficacy in experimental and therapeutic settings.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.

生物活性

1-(2-Amino-pyridin-4-YL)-ethanol oxalate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 228.20 g/mol. The compound features an amino group (-NH₂) and an oxalate moiety, which contribute to its reactivity and potential biological interactions. Its synthesis typically involves combining 2-amino-pyridine with ethanol and subsequently adding oxalic acid to form the oxalate salt.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, allowing the compound to interact with various biological targets.

- Coordination Complex Formation : The oxalate moiety may form coordination complexes with metal ions, influencing enzymatic activities and cellular signaling pathways.

Pharmacological Effects

Preliminary studies indicate that compounds similar to this compound may exhibit interactions with key receptors and enzymes involved in cellular signaling. These interactions are critical for understanding the compound's pharmacological effects, particularly in pain management and neuroprotection .

Case Studies

- Interaction Studies : Research has highlighted the binding affinities of pyridine derivatives to various receptors, including kinases associated with cancer pathways. These studies suggest that this compound could potentially inhibit tumor growth by modulating kinase activity.

- Oxalate Metabolism : Given the presence of the oxalate group, studies have examined the compound's role in metabolic pathways involving oxalates. For instance, dietary oxalates can influence urinary excretion patterns, which may be relevant for understanding the compound's effects on kidney health .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-pyridine | Contains an amino group on pyridine | Commonly used as a building block |

| 3-Amino-pyridine | Different position of amino group | Potentially different biological activity |

| 2-(2-Amino-pyridin-3-YL)-ethanol oxalate | Variation in position of amino group | May exhibit distinct pharmacological profiles |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of specific functional groups in medicinal chemistry.

Future Research Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the therapeutic potential and safety profile of this compound in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Clinical Trials : To evaluate its efficacy in treating conditions related to pain management and metabolic disorders.

特性

IUPAC Name |

1-(2-aminopyridin-4-yl)ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.C2H2O4/c1-5(10)6-2-3-9-7(8)4-6;3-1(4)2(5)6/h2-5,10H,1H3,(H2,8,9);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYNAFXRTADNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)N)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-55-3 | |

| Record name | 4-Pyridinemethanol, 2-amino-α-methyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。